Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Overview
Description
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 It is a pyrrolidine derivative, characterized by the presence of a phenylethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a phenylethyl group and a methyl ester. One common method involves the use of ®-1-phenylethylamine as a starting material, which undergoes a series of reactions including acylation, cyclization, and esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, or it may bind to specific receptors to exert its effects. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate: A stereoisomer with similar chemical properties but different biological activities.
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate: A structural isomer with a different position of the carboxylate group.
Uniqueness
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate, also known by its CAS number 1820598-69-3, is a pyrrolidine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula: C14H17NO3
- Molecular Weight: 247.29 g/mol
- IUPAC Name: methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
- CAS Number: 1820598-69-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization at the carboxylate position. The detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions and catalysts used to achieve high yields and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, derivatives of pyrrolidine compounds have shown promising activity against both gram-positive and gram-negative bacteria.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate to Good |
Bacillus subtilis | Moderate |
Pseudomonas aeruginosa | Good |
In vitro tests indicated that certain derivatives exhibited significant inhibition zones against these pathogens, suggesting potential as antibacterial agents .
Case Studies
A notable study published in PubMed examined a series of 5-oxo-pyrrolidine derivatives, including this compound. The research involved synthesizing various analogs and testing their antibacterial efficacy. The results showed that compounds with specific substitutions on the pyrrolidine ring displayed enhanced activity against tested microbes, indicating structure-activity relationships that could guide future drug design .
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in treating bacterial infections. Its unique structure allows for further modifications that could enhance its efficacy and selectivity.
Future Directions
Further research is needed to explore:
- Mechanisms of Action: Understanding how this compound interacts at the molecular level with bacterial targets.
- Toxicity Studies: Evaluating safety profiles in vivo to assess potential therapeutic windows.
- Broader Spectrum Testing: Investigating efficacy against a wider range of pathogens, including resistant strains.
Properties
IUPAC Name |
methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQIPNJLDAXAT-RWANSRKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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